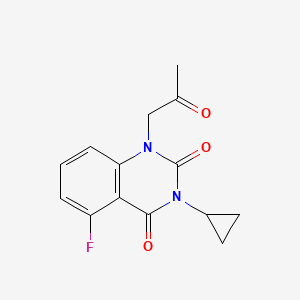

![molecular formula C12H11N3O2S B2637698 N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide CAS No. 103984-21-0](/img/structure/B2637698.png)

N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

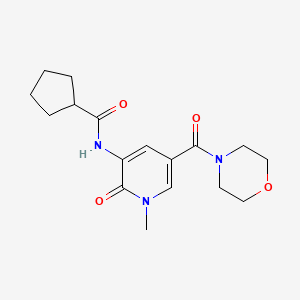

The compound “N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide” is a complex organic molecule. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the -OH groups has been replaced by an -NH2 group. It also contains a phenyl group (C6H5), which is a functional group made up of six carbon atoms in a cyclic arrangement. The compound also contains an imidazolidine group, which is a five-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazolidine ring would likely contribute to the rigidity of the molecule, while the phenyl and acetamide groups could potentially participate in various types of intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the nonpolar phenyl group could enhance its solubility in nonpolar solvents .Scientific Research Applications

Advanced Glycation End Products in Biofluids

Development and Application of a Stable Isotope Dilution Analysis : This research discusses the preparation and validation of a stable isotope dilution analysis (SIDA) for the quantification of advanced glycation end products (AGEs) of creatinine in biofluids. The study found elevated basal concentrations of specific AGEs in the plasma and urine of type 2 diabetes mellitus (DM) patients compared to healthy individuals, indicating a potential link between these compounds and hyperglycemic conditions. The research suggests a favored in vivo formation or dietary uptake of these AGEs in individuals with hyperglycemia (Kunert et al., 2013).

Diuretic Effects and Renal Function

Comparative Studies on Diuretic Activities : Research comparing Etozolin, a novel diuretic, with a benzothiazide and placebo revealed that Etozolin exhibits a dose-dependent diuretic effect. The study suggested similarities in the diuretic profile of Etozolin with sulfonamide-type diuretics regarding daily urinary output and loop-diuretic type in terms of urinary volume elimination (Biamino, 1977).

Effect of Etozolin on Renal Elimination in Subjects with Normal Renal Function : This investigation of Etozolin in volunteers with normal renal function demonstrated significant increases in the renal elimination of water, sodium, chloride, and magnesium. The study indicates Etozolin's potential for treating cardiac and renal edema and hypertension, owing to its prolonged action (Scheitza, 1977).

Pharmacokinetics in Renal Insufficiency : A study on the novel diuretic Etozolin and its metabolite ozolinone revealed that kidney disease does not significantly influence their pharmacokinetic parameters, even in severe renal insufficiency. This suggests that Etozolin and ozolinone could be used without significant alteration in pharmacokinetics in patients with varying degrees of renal function (Knauf et al., 1980).

Mechanism of Action

Future Directions

The future research directions for this compound would likely depend on its intended use. If it has been synthesized as a potential drug, future research might focus on testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Properties

IUPAC Name |

N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-7(16)13-9-4-2-8(3-5-9)6-10-11(17)15-12(18)14-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWCACRAESFLQU-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2637618.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)

![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2637631.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2637635.png)